[2-(2-Methoxyphenoxy)ethyl](methyl)amine hydrochloride
CAS No.: 2087-35-6
Cat. No.: VC6411196
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69
* For research use only. Not for human or veterinary use.
amine hydrochloride - 2087-35-6](/images/structure/VC6411196.png)
Specification
CAS No. | 2087-35-6 |
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Molecular Formula | C10H16ClNO2 |
Molecular Weight | 217.69 |
IUPAC Name | 2-(2-methoxyphenoxy)-N-methylethanamine;hydrochloride |
Standard InChI | InChI=1S/C10H15NO2.ClH/c1-11-7-8-13-10-6-4-3-5-9(10)12-2;/h3-6,11H,7-8H2,1-2H3;1H |
Standard InChI Key | CGXBHZFBZQODPL-UHFFFAOYSA-N |
SMILES | CNCCOC1=CC=CC=C1OC.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
The molecular structure of 2-(2-methoxyphenoxy)ethylamine hydrochloride comprises a 2-methoxyphenoxy group linked to an ethyl chain, which is further substituted with a methylamine moiety. The hydrochloride salt form enhances its stability and solubility in aqueous environments. The molecular formula is C₁₀H₁₆ClNO₂, with a molecular weight of 217.69 g/mol .
Key Structural Features:
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Aromatic ring: A 2-methoxyphenoxy group provides electron-rich regions for potential interactions.
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Ethyl spacer: A two-carbon chain bridges the aromatic and amine groups.
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Methylamine: A secondary amine functional group critical for biological activity.
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Hydrochloride salt: Improves crystallinity and handling properties.
Physicochemical Data
Property | Value |
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CAS Number | 2087-35-6 |
Molecular Formula | C₁₀H₁₆ClNO₂ |
Molecular Weight | 217.69 g/mol |
Purity | ≥95% (industrial grade) |
Solubility | Soluble in polar solvents |
Synthesis and Production
Synthetic Pathways
The synthesis of 2-(2-methoxyphenoxy)ethylamine hydrochloride involves multi-step reactions, often employing guaiacol (2-methoxyphenol) and ethanolamine derivatives as starting materials. A patented method (CN113861047B) outlines a one-pot synthesis approach using guaiacol, urea, ethanolamine, and potassium hydroxide under controlled conditions .
Reaction Overview:
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Formation of 2-oxazolidone: Ethanolamine reacts with urea to generate 2-oxazolidone, avoiding direct use of expensive precursors.
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Nucleophilic substitution: Guaiacol undergoes reaction with 2-oxazolidone under alkaline conditions to form the intermediate 2-(2-methoxyphenoxy)ethylamine.
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Methylation and salt formation: The amine group is methylated, followed by hydrochloride salt precipitation.
Optimized Conditions:
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Molar ratios: Guaiacol : Urea : Ethanolamine : KOH = 1 : 1.6 : 1.6 : 0.1 .
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Temperature: 170°C with a heating rate of 10°C/hour.
Industrial Production
Commercial suppliers such as AngelPharmatech and JK Chemical offer the compound in varying quantities (1g to 1kg), with prices ranging from €9.00/10g to €496.00/5g . Scalability challenges include controlling exothermic reactions during methylation and ensuring high-purity isolation.
Pharmaceutical Applications
Role in Carvedilol Synthesis
2-(2-Methoxyphenoxy)ethylamine hydrochloride is a key intermediate in synthesizing carvedilol, a non-selective beta-blocker used to treat hypertension and heart failure. The compound’s amine group facilitates binding to beta-adrenergic receptors, while the methoxyphenoxy moiety enhances lipid solubility for improved pharmacokinetics .
Mechanism of Action:
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Beta-blockade: Inhibits catecholamine binding to β₁/β₂ receptors, reducing heart rate and blood pressure.
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Antioxidant effects: The methoxy group may scavenge free radicals, contributing to cardioprotection .
Emerging Therapeutic Uses
Recent studies explore its potential in:
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Neuroprotective agents: Modulating adrenergic pathways in neurodegenerative diseases.
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Anticancer therapies: Targeting adrenergic signaling in tumor microenvironments .
Research Advancements
Process Optimization
The CN113861047B patent highlights advancements in cost-efficiency and yield compared to traditional routes (e.g., Gabriel synthesis), which suffer from low yields (<43%) and expensive reagents like potassium phthalimide . Key improvements include:
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Reduced steps: Three-step one-pot synthesis vs. five-step conventional methods.
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Solvent-free conditions: Minimizing waste and purification complexity.
Analytical Characterization
Modern techniques such as HPLC-MS and NMR spectroscopy confirm the compound’s purity and structural integrity. For instance, ¹H NMR spectra exhibit characteristic peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 3.2 ppm (N-methyl group) .
Future Perspectives
Synthetic Innovations
Future research may focus on:
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Catalytic methylation: Using greener catalysts (e.g., enzymes) to reduce byproducts.
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Continuous-flow systems: Enhancing scalability and reproducibility.
Expanded Therapeutic Targets
Ongoing clinical trials investigate its utility in:
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